
Pentadecane-2,5,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecane-2,5,14-trione is an organic compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 14th positions of the pentadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecane-2,5,14-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C yield 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . A similar condensation reaction between 4-ketopimelic acid and paraformaldehyde at 80°C produces 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and catalytic condensation reactions. The use of renewable resources and efficient catalytic systems is crucial for the sustainable and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecane-2,5,14-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to form carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadecane-2,5,14-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentadecane-2,5,14-trione involves its interaction with various molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: A similar compound synthesized through condensation reactions with paraformaldehyde.
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: Another related compound with a similar structure and synthesis route.
Uniqueness
Pentadecane-2,5,14-trione is unique due to its specific arrangement of ketone groups along the pentadecane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
63563-88-2 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
pentadecane-2,5,14-trione |
InChI |
InChI=1S/C15H26O3/c1-13(16)9-7-5-3-4-6-8-10-15(18)12-11-14(2)17/h3-12H2,1-2H3 |
Clave InChI |
BEVUVODCSMAYJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCC(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


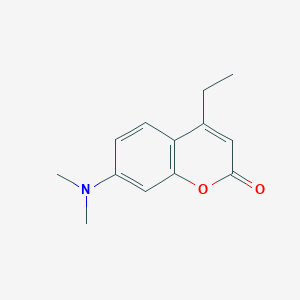
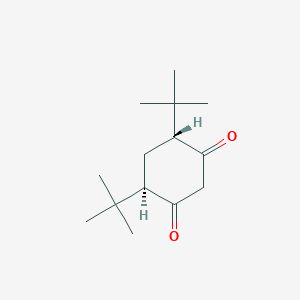
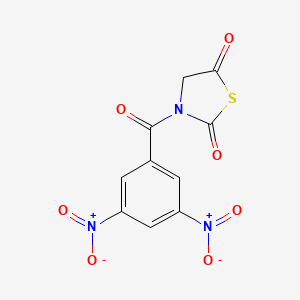

![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
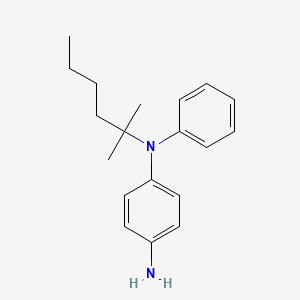
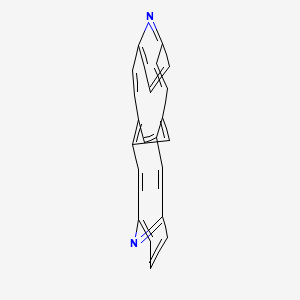
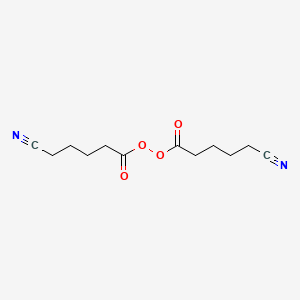
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)




